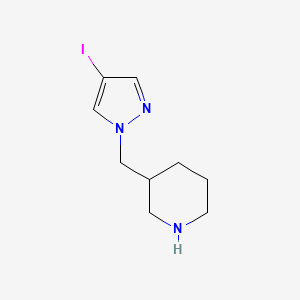
(R)-N-Nitroso Anatabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine has been studied for its potential therapeutic effects, particularly in the context of inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Nitroso Anatabine involves the nitrosation of anatabine. A general procedure for the enantioselective synthesis of anatabine includes the formation of a chiral ketimine, followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure .
Industrial Production Methods
the synthesis of anatabine and its derivatives typically involves standard organic synthesis techniques, including the use of chiral catalysts and controlled reaction conditions to ensure high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Nitroso Anatabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom of the nitroso group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-N-Nitroso Anatabine can lead to the formation of nitroso oxides, while reduction can yield the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Wirkmechanismus
The mechanism of action of ®-N-Nitroso Anatabine involves the modulation of inflammatory pathways. It has been shown to inhibit the activity of transcription factors such as NF-κB and STAT3, which play key roles in the inflammatory response . Additionally, anatabine activates the NRF2 pathway, leading to the expression of antioxidant genes and the reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Like anatabine, nicotine is an alkaloid found in tobacco. Both compounds interact with nicotinic acetylcholine receptors, but nicotine is more potent.
Nornicotine: Another tobacco alkaloid, nornicotine, shares structural similarities with anatabine but has different pharmacological properties.
Anabasine: This alkaloid is also found in tobacco and has similar biological activities to anatabine.
Uniqueness
®-N-Nitroso Anatabine is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group allows for specific interactions with biological targets, making ®-N-Nitroso Anatabine a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
Isomerische SMILES |
C1C=CCN([C@H]1C2=CN=CC=C2)N=O |
Kanonische SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)


![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
